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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015

An In-depth Technical Guide to the Contribution of f-Damascenone to Wine and Spirits Aroma

Introduction

B-Damascenone is a C13-norisoprenoid, a class of potent aromatic compounds derived from
the degradation of carotenoids.[1][2] Despite its typically low concentration, its exceptionally
low sensory perception threshold makes it a significant contributor to the aroma profile of
numerous beverages, including wine, whiskey, brandy, and rum.[2][3][4] It imparts desirable
floral (rose) and fruity (cooked apple, honey, dark berries) notes and can act as an aroma
enhancer, indirectly elevating the perception of other aromatic compounds. This technical guide
provides a comprehensive overview of 3-damascenone's role in the aroma of wine and spirits,
detailing its formation, sensory impact, quantitative analysis, and the underlying mechanisms of
its perception.

Data Presentation: Quantitative Analysis

The concentration and sensory threshold of B-damascenone are highly dependent on the
beverage matrix. Non-volatile components in wine, such as phenolics and sugars, can
significantly elevate the perception threshold compared to simpler solutions.

Table 1: Concentration Ranges of f-Damascenone in
Various Beverages
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. Typical
Specific .
Beverage Type . Concentration Reference(s)
VarietylType
Range (pg/L)

Wine

Red Wines (General) 1-2

White Wines
5-10

(General)
Various Authentic

] 0.03-10.3
Wines
French Red Wines ~1 (free), ~2 (total)
Spirits
Whiskey (Barley) up to 2431
Whiskey (Highland

y (Hig up to 1592

Barley)
Whiskey 21 - 2431 (range
(Sorghum/Wheat) across types)

) Identified as a primary
American Bourbon
odorant

Present, contributes to
Brandy Aroma

Table 2: Sensory Perception Thresholds of -
Damascenone
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Matrix Odor Threshold (pg/L) Reference(s)
Water 0.002 - 0.009
Hydroalcoholic Solution (10-
0.05
12% ethanol)
Wine (General) 4-7

> 50 (over 1000x higher than

Red Wine ) ) )
in hydroalcoholic solution)

Biosynthesis and Formation Pathways

B-damascenone is not directly synthesized by the grape. Instead, it is formed from the
degradation of C40-carotenoid precursors, primarily neoxanthin, which accumulate in grape
skins. This process involves enzymatic cleavage followed by chemical rearrangements, which

can occur during grape ripening, fermentation, and aging.

The key steps are:

o Enzymatic Cleavage: In grapes, the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED)
cleaves 9'-cis-neoxanthin. This is followed by the action of Carotenoid Cleavage
Dioxygenase 1 (CCD1) to produce a C13 intermediate known as grasshopper ketone.

o Reduction: Grasshopper ketone is then enzymatically reduced to form an allenic triol

(megastigma-6,7-dien-3,5,9-triol).

o Acid-Catalyzed Rearrangement: During fermentation and aging, the acidic conditions of the
wine catalyze the conversion of the allenic triol and other precursors (like acetylenic diols)

into 3-damascenone.

Many of these precursors exist in the grape as non-volatile, odorless glycosides (bound forms),
which slowly release the aromatic aglycone over time through acid or enzymatic hydrolysis.
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C40 Carotenoids
(e.g., 9'-cis-Neoxanthin)

Enzymatic Cleavage
(NCED, CCDL1 in grape)

Grasshopper Ketone
(C13 Intermediate)

Enzymatic Reduction

(in grape)

Allenic Triol
(Megastigma-6,7-dien-3,5,9-triol)

A\cid-Catalyzed
Rearrangement
in wine/spirits)

B-Damascenone
(Volatile Aroma)

P

Bound Precursors
(Glycosides)

Acid/Enzymatic Hydrolysis
(Fermentation/Aging)
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1. Sample Preparation
(Wine/Spirit + NaCl + Int. Std.)

l

4. Thermal Desorption
(GC Inlet, 250°C)

5. GC Separation
(Polar Column)

6. MS Detection
(El, Scan/SIM)

7. Data Analysis
(Identification & Quantification)
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1. B-Damascenone
(Odorant Molecule)
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(GPCR on Neuron)
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Y

5.ATP - cAMP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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